REACTION_SMILES
|
[Br:3][c:4]1[cH:5][cH:6][c:7]([CH3:10])[cH:8][cH:9]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[I:1].[Mg:2].[n:11]1[c:12]2[c:13]([cH:14][cH:15][cH:16]1)[C:17](=[O:18])[O:19][C:20]2=[O:21]>>[c:4]1([C:17]([c:13]2[c:12]([C:20]([OH:19])=[O:21])[n:11][cH:16][cH:15][cH:14]2)=[O:18])[cH:5][cH:6][c:7]([CH3:10])[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(=O)c2ncccc21
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(C(=O)c2cccnc2C(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |